7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with ethoxyphenyl, methoxyphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved could include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine: Known for its inhibitory effects on vascular smooth muscle cell proliferation and migration.
1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]piperazine: Used in various pharmacological studies.
Uniqueness
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of ethoxyphenyl, methoxyphenyl, and phenyl groups provides a distinct steric and electronic environment, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C27H24N4O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24N4O2/c1-3-33-21-15-13-20(14-16-21)31-17-22(19-9-5-4-6-10-19)25-26(28-18-29-27(25)31)30-23-11-7-8-12-24(23)32-2/h4-18H,3H2,1-2H3,(H,28,29,30) |
InChI Key |
ZJBHBXWUEDWUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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